

application of 1-[(2-Chloroethyl)sulfinyl]octane in material science

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Compound of Interest

Compound Name: 1-[(2-Chloroethyl)sulfinyl]octane

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Application Note: **1-[(2-Chloroethyl)sulfinyl]octane** as a Bifunctional Precursor for Smart Materials

Executive Summary

The development of stimuli-responsive, hydrophobic materials relies heavily on versatile chemical building blocks that can interface with existing substrates. **1-[(2-Chloroethyl)sulfinyl]octane** (CE-SO-Oct) is a highly efficient, bench-stable precursor utilized in material science for surface modification and polymer functionalization. By combining a hydrophobic octyl chain with a reactive 2-chloroethyl sulfoxide moiety, CE-SO-Oct serves as a masked Michael acceptor. Upon mild base activation, it generates an octyl vinyl sulfoxide in situ, enabling rapid Thiol-Michael "click" conjugation. Furthermore, the embedded sulfoxide linkage imparts redox-responsiveness to the final material, making it an ideal candidate for smart coatings, drug delivery systems, and dynamic hydrogels[1][2].

Mechanistic Rationale & Chemical Causality

The utility of CE-SO-Oct in material science is driven by three distinct chemical principles:

A. In Situ Generation of Vinyl Sulfoxides (Dehydrohalogenation)

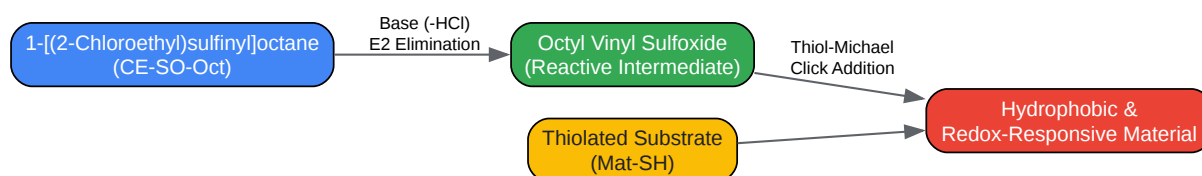
Direct storage and handling of terminal vinyl sulfoxides can be challenging due to their propensity for spontaneous polymerization or degradation. CE-SO-Oct circumvents this by acting as a stable precursor. In the presence of a mild organic base (e.g., Triethylamine, TEA), the 2-chloroethyl group undergoes a rapid E2 elimination of hydrogen chloride (HCl) to form octyl vinyl sulfoxide (OVS)[3].

B. Thiol-Michael Click Chemistry

Once the vinyl sulfoxide is generated, the highly electron-withdrawing nature of the sulfinyl (α,β -unsaturated) group activates the double bond[4]. This makes it an exceptional Michael acceptor. Thiolates (generated from surface or polymer thiols by the same base used for elimination) attack the β -carbon in a highly regioselective, anti-Markovnikov fashion, forming a stable thioether-sulfoxide linkage.

C. Redox-Responsiveness

The sulfoxide group retained in the final conjugate acts as a redox-responsive switch. In the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (H_2O_2), the sulfoxide is further oxidized to a highly polar sulfone[2]. This macroscopic shift from a less polar sulfoxide to a highly polar sulfone triggers a localized hydrophilic transition, allowing for the design of smart, wettability-altering surfaces or ROS-degradable nanoreactors[1].



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Reaction pathway: Base-catalyzed activation of CE-SO-Oct and subsequent Thiol-Michael addition.

Experimental Protocols

Protocol: Surface Hydrophobization of Thiolated Silica Nanoparticles

This protocol details the self-validating workflow for grafting the hydrophobic octyl chain of CE-SO-Oct onto thiolated silica nanoparticles (SiO₂-SH), creating a redox-responsive smart coating.

Reagents & Materials:

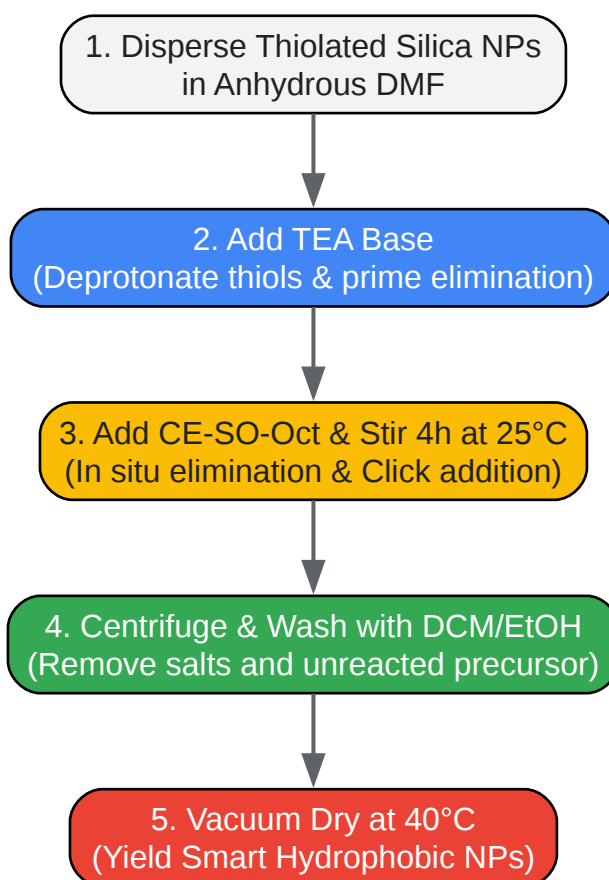
- Thiol-functionalized Silica Nanoparticles (SiO₂-SH, 50 nm)
- **1-[(2-Chloroethyl)sulfinyl]octane** (CE-SO-Oct)
- Triethylamine (TEA, ≥ 99%)
- N,N-Dimethylformamide (DMF, anhydrous)
- Dichloromethane (DCM) and Ethanol for washing

Step-by-Step Methodology:

- **Dispersion:** Suspend 500 mg of SiO₂-SH nanoparticles in 20 mL of anhydrous DMF in a round-bottom flask. Sonicate for 15 minutes to ensure a homogeneous, aggregate-free dispersion. Causality: DMF provides excellent solvation for both the polar silica surface and the hydrophobic octyl chain, preventing premature precipitation.
- **Base Activation:** Add 2.5 molar equivalents (relative to surface thiol content) of TEA to the suspension. Stir at room temperature for 10 minutes. Causality: TEA deprotonates the surface thiols to highly nucleophilic thiolates and primes the environment for the E2 elimination of CE-SO-Oct.
- **Precursor Addition:** Dropwise, add 2.0 molar equivalents of CE-SO-Oct dissolved in 5 mL of DMF.
- **Click Conjugation:** Seal the flask under a nitrogen atmosphere and stir at 25°C for 4 hours. Causality: The mild temperature is sufficient for Thiol-Michael addition; elevated

temperatures are avoided to prevent unwanted radical polymerization of the in situ generated vinyl sulfoxide.

- **Purification:** Transfer the mixture to centrifuge tubes. Centrifuge at 10,000 rpm for 10 minutes. Discard the supernatant. Resuspend the pellet in DCM, sonicate, and centrifuge again. Repeat the wash cycle twice with DCM and twice with Ethanol. Causality: Rigorous washing removes unreacted CE-SO-Oct, TEA-HCl salts, and any homopolymerized byproducts, ensuring a self-validating pure surface modification.
- **Drying:** Dry the functionalized nanoparticles under vacuum at 40°C overnight.



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Experimental workflow for the surface modification of silica nanoparticles using CE-SO-Oct.

Quantitative Data Presentation

The successful application of CE-SO-Oct can be validated through surface characterization and wettability assays. The table below summarizes the expected physicochemical property shifts before and after functionalization, as well as the material's response to an oxidative stimulus (100 mM H₂O₂ for 2 hours)[2].

Material State	Water Contact Angle (°)	Surface Sulfur Content (XPS, At%)	ROS-Triggered Wetting (Contact Angle after H ₂ O ₂)
Bare Silica NPs	25 ± 3	0.0	25 ± 3 (No change)
Thiolated Silica NPs	65 ± 4	3.2	62 ± 4 (Negligible change)
CE-SO-Oct Modified NPs	135 ± 5	5.8	75 ± 6 (Hydrophilic shift via Sulfone formation)

Data Interpretation: The dramatic increase in the initial water contact angle (from 65° to 135°) confirms the successful grafting of the hydrophobic octyl chains. Upon exposure to ROS, the oxidation of the sulfoxide linkage to a sulfone drastically increases the local dipole moment, causing the surface to revert to a more hydrophilic state[1][2].

References

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- Redox-Responsive Polyprodrugs: Recent Innovations in Reduction- and Oxidation-Responsive Drug Delivery Systems Source: Chemistry of Materials - ACS Publications URL:[1](#)
- Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media Source: ResearchGate URL:[3](#)
- An Overview of NRF2-Activating Compounds Bearing α,β -Unsaturated Moiety and Their Antioxidant Effects Source: MDPI URL:[4](#)

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